molecular formula C10H18ClN3O2 B2514096 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride CAS No. 2125445-75-0

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride

Cat. No.: B2514096
CAS No.: 2125445-75-0
M. Wt: 247.72
InChI Key: YTOYHVVDHLTPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride is a chemical compound with the molecular formula C10H18ClN3O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and oxadiazole, a five-membered ring containing oxygen and nitrogen

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with an appropriate nitrile under acidic conditions.

    Attachment to Piperidine: The oxadiazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves the reaction of the oxadiazole derivative with a piperidine derivative under basic conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often involve bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
  • 3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
  • 3-[(3-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

Uniqueness

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride is unique due to the specific combination of the ethyl-substituted oxadiazole ring and the piperidine ring. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-2-8-12-9(15-13-8)6-10(14)4-3-5-11-7-10;/h11,14H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOYHVVDHLTPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CC2(CCCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2125445-75-0
Record name 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.